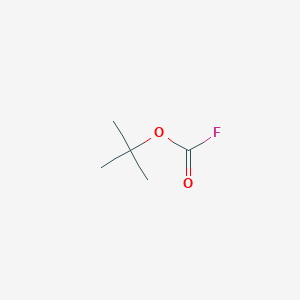

Tert-butyloxycarbonyl fluoride

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H9FO2 |

|---|---|

Molecular Weight |

120.12 g/mol |

IUPAC Name |

tert-butyl carbonofluoridate |

InChI |

InChI=1S/C5H9FO2/c1-5(2,3)8-4(6)7/h1-3H3 |

InChI Key |

RMZJPEGRFQHGBT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)F |

Origin of Product |

United States |

Scientific Research Applications

Peptide Synthesis

One of the primary applications of tert-butyloxycarbonyl fluoride is in solid-phase peptide synthesis (SPPS). The Boc group allows for the selective protection of amino groups, facilitating the stepwise assembly of peptides. The use of Boc-F has been shown to improve yields and simplify purification processes.

- Case Study: Anhydrous Hydrogen Fluoride Cleavage

A study demonstrated the efficient cleavage of Boc-protected peptides using anhydrous hydrogen fluoride, highlighting the advantages of using Boc-F in SPPS. This method provided high purity and yield, essential for pharmaceutical applications .

Synthesis of Amino Acid Ionic Liquids

This compound has been employed in the preparation of amino acid ionic liquids (AAILs), which serve as solvents and reagents in organic synthesis. The Boc-protected AAILs have been utilized as starting materials for dipeptide synthesis with high efficiency.

- Case Study: Dipeptide Synthesis

Research indicated that using Boc-AAILs with specific coupling reagents resulted in satisfactory yields of dipeptides within a short reaction time. This approach leverages the unique properties of ionic liquids to enhance reaction kinetics .

Protecting Group Strategy

The stability and reactivity profile of this compound make it an ideal choice for protecting various functional groups beyond amines. It is particularly useful for hydroxy groups and can be applied in multi-step synthesis processes where selective deprotection is required.

- Case Study: Multi-Functional Group Protection

A methodology was developed utilizing Boc-F for the protection of hydroxy groups during complex organic syntheses, allowing for subsequent reactions without interfering with other functional groups .

Comparative Data Table

| Application Area | Description | Key Advantages |

|---|---|---|

| Peptide Synthesis | Used for protecting amino groups in SPPS | High yield, easy cleavage |

| Amino Acid Ionic Liquids | Preparation of ionic liquids for organic synthesis | Enhanced reaction kinetics |

| Protecting Group Strategy | Protection of hydroxy and amino groups | Selective deprotection capabilities |

Comparison with Similar Compounds

Boc vs. Fluorenylmethoxycarbonyl (Fmoc)

Deprotection Mechanism :

Limitations :

Boc vs. Carboxybenzyl (Cbz)

Deprotection Mechanism :

- Boc : Acid-driven cleavage (HF/TFMSA).

- Cbz: Removed via hydrogenolysis (H₂/Pd), offering orthogonal deprotection strategies when combined with Boc .

Boc vs. Benzyl (Bzl)

Synergy in SPPS :

- Boc/Bzl chemistry is a cornerstone of SPPS, providing robust protection for side chains (e.g., serine, threonine) during HF-mediated deprotection .

- Bzl groups are stable under Boc cleavage conditions, enabling sequential deprotection strategies.

Data Tables

Table 1: Comparison of Key Protecting Groups

Research Findings and Innovations

- TFMSA as an HF Alternative : highlights TFMSA’s efficacy in Boc deprotection, achieving >95% yields in Huwentoxin-I synthesis while avoiding HF’s hazards. This approach is particularly valuable for peptides with mid-chain cysteines, enabling native chemical ligation (NCL) .

- Radiosynthesis Applications : Boc’s activation of aziridine-2-carboxylates facilitates the regioselective incorporation of [¹⁸F]fluoride, critical for producing radiolabeled compounds like α-[¹⁸F]fluoro-β-alanine .

- Safety Protocols : Recent advancements in HF handling (e.g., specialized cleavage apparatuses and training programs) have mitigated risks in Boc SPPS, ensuring its continued relevance in industrial and academic settings .

Preparation Methods

Reaction Mechanism and Conditions

Boc-Cl reacts with potassium fluoride (KF) or silver fluoride (AgF) in anhydrous polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The general reaction proceeds as follows:

Key parameters influencing yield include:

-

Fluoride Source : AgF offers higher reactivity but is cost-prohibitive for large-scale synthesis. KF, though less reactive, is economically favorable and commonly used with phase-transfer catalysts.

-

Solvent : THF facilitates moderate yields (60–70%) at reflux temperatures (60–80°C), while DMF enhances solubility but may require stringent moisture control.

-

Reaction Time : Prolonged heating (12–24 hours) is often necessary to achieve complete conversion, particularly with KF.

Optimization and Challenges

A study by Dang et al. (1990) highlights the importance of anhydrous conditions to prevent hydrolysis of Boc-Cl to tert-butanol and carbon dioxide. The use of molecular sieves or inert gas atmospheres (e.g., argon) improves yields to 75–80%. Side reactions, such as the formation of tert-butyl carbonate from trace water, are mitigated by rigorous solvent drying.

Alternative Synthetic Routes

Aza-Wittig Reaction and Oxidation

While primarily used for oxaziridine synthesis, the aza-Wittig reaction provides indirect access to Boc-F precursors. In this method, N-Boc-triphenyliminophosphorane reacts with 4-cyanobenzaldehyde to form an imine intermediate, which is subsequently oxidized with Oxone (potassium peroxymonosulfate) under biphasic conditions. Although this route is less direct, it avoids handling gaseous phosgene, a precursor in Boc-Cl synthesis.

Direct Fluorination of Tert-Butyl Alcohol

Theoretical approaches propose reacting tert-butanol with fluorinating agents like hydrogen fluoride (HF) or sulfur tetrafluoride (SF). However, these methods are limited by:

-

Safety Risks : HF is highly toxic and corrosive, requiring specialized equipment.

-

Low Yields : Competing elimination reactions dominate, yielding isobutylene rather than Boc-F.

Industrial and Laboratory Considerations

Scalability and Cost

The nucleophilic fluorination route using KF is preferred for industrial-scale production due to reagent availability and cost-effectiveness. Pilot-scale batches (1–10 kg) achieve 70–75% yields with optimized stirring and temperature gradients.

Applications in Organic Synthesis

Boc-F’s utility extends beyond peptide synthesis:

Q & A

Q. What are the standard protocols for synthesizing and utilizing Boc-F in solid-phase peptide synthesis (SPPS)?

Boc-F is primarily employed as a protecting group in SPPS using tert-butyloxycarbonyl (Boc)/benzyl (Bzl) chemistry. Key steps include:

- Coupling Reactions : Activate Boc-protected amino acids via mixed anhydride methods (e.g., using isobutyl chloroformate and triethylamine) to enhance solubility and coupling efficiency .

- Deprotection : Use anhydrous hydrogen fluoride (HF) for cleavage of Boc groups and resin-bound peptides. Critical safety measures include using explosion-proof equipment, chemical-resistant gloves, and SCBA (self-contained breathing apparatus) during HF handling .

- Monitoring : Track reaction progress via TLC (thin-layer chromatography) to identify intermediates and confirm deprotection .

Q. What physicochemical properties of Boc-F are critical for reaction design?

- Structural Stability : The tert-butyloxycarbonyl group provides steric hindrance, stabilizing intermediates against premature hydrolysis.

- Reactivity : Fluoride acts as a leaving group during deprotection, enabling efficient cleavage under acidic conditions (e.g., neat trifluoroacetic acid at 0°C) .

- Spectroscopic Identification : Key analytical methods include NMR (for monitoring Boc group integrity) and mass spectrometry (for verifying peptide sequences post-cleavage) .

Q. What safety protocols are essential when handling Boc-F and related reagents?

- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .

- Decomposition Risks : Thermal degradation may release toxic gases (e.g., HF); store Boc-F at recommended temperatures and avoid contact with ignition sources .

- Emergency Procedures : Neutralize HF exposure with calcium gluconate gel and ensure immediate medical intervention .

Advanced Research Questions

Q. How can researchers address low solubility of Boc-protected intermediates in non-polar solvents?

- Silylation Strategies : Enhance solubility by silylating amino acids (e.g., using bis(trimethylsilyl) derivatives) prior to coupling. This mitigates aggregation in solvents like DMF .

- Mixed Anhydride Optimization : Adjust the ratio of activating agents (e.g., i-BuOCOCl/EtN) to improve reaction yields in challenging solvents .

Q. What analytical methods resolve contradictions in Boc deprotection efficiency across different substrates?

- Side Reaction Analysis : Use LC-MS to identify byproducts (e.g., tert-butyl cations or truncated peptides) formed during HF cleavage. Optimize cleavage time and temperature to minimize side reactions .

- Kinetic Studies : Compare deprotection rates using F NMR to monitor fluoride release, correlating with substrate steric effects .

Q. How does fluoride enhance enantioselectivity in Boc-F-mediated enzymatic reactions?

- Mechanistic Insight : Fluoride activates β-lactam rings in Boc-protected substrates, enabling lipase-catalyzed enantioselective synthesis of β-amino amides. The Boc group stabilizes transition states, while fluoride facilitates nucleophilic attack .

- Optimization : Screen lipase variants (e.g., Lipase PS-D) and solvent systems (e.g., THF/water) to maximize enantiomeric excess (ee) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.